molecular formula C10H8N2O6 B2968623 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one CAS No. 936076-13-0

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

Cat. No.: B2968623
CAS No.: 936076-13-0
M. Wt: 252.182
InChI Key: CLBIAIVJZNKTKZ-UHFFFAOYSA-N
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Description

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is a chemical compound that features a benzodioxole ring substituted with a nitro group and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one typically involves the reaction of 6-nitro-1,3-benzodioxole with an appropriate oxazolidinone precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxazolidinone, followed by nucleophilic substitution with the benzodioxole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 3-(6-Nitro-1,3-benzodioxol-5-yl)propanamide

Uniqueness

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is unique due to the presence of both the nitro-substituted benzodioxole and the oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-10-11(1-2-16-10)6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBIAIVJZNKTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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